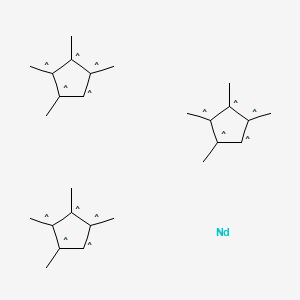

TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tris(tetramethylcyclopentadienyl)neodymium, often referred to as TMCD-Nd, is an organometallic compound that has been used in a variety of scientific research applications. It is a rare earth metal complex with a cyclopentadienyl ligand, which forms a stable, octahedral complex. This compound has been studied for its potential applications in catalysis, materials science, and organic synthesis.

Scientific Research Applications

Luminescence and Sensitization

Luminescence Characteristics : Neodymium(III) compounds exhibit intense luminescence in the IR region, particularly when combined with β-diketones and phosphorus-containing neutral ligands. This property is utilized in studying the spectral characteristics of neodymium(III) complexes, contributing to advances in IR luminescence applications (Kalinovskaya, Mamaev, & Karasev, 2011).

Photosensitized Luminescence : Neodymium(III) and ytterbium(III) complexes have been sensitized by energy transfer from the triplet excited state of a transition metal complex. This opens avenues for enhancing near-infrared lanthanide luminescence, potentially useful in creating more efficient light-harvesting units (Klink, Keizer, Hofstraat, & V. Veggel, 2002).

Extraction Techniques

- Liquid-Liquid Extraction : The extraction of neodymium ions from aqueous solutions has been optimized using phosphonium-based ionic liquids. This technique deviates from traditional extraction methods, showcasing an innovative approach to recover rare earth elements, including neodymium (Panigrahi et al., 2016).

Polymerization Catalysts

- Polymerization of ε-Caprolactone : Single-component neodymium compounds, including those based on tris(tetramethylcyclopentadienyl)neodymium, have been explored as catalysts in the homopolymerization of ε-caprolactone, providing insights into optimal conditions for efficient polymerization processes (Zhang Li-fang, 2011).

Rare Earth Sulphides

- Production of Nd2S3 Thin Films : The development of a novel chemical vapor deposition route for neodymium sulphide (Nd2S3) thin films highlights the application of neodymium compounds in creating materials with potential in electronics and photonics. This method utilizes neodymium-based precursors to fabricate high-purity Nd2S3 films, emphasizing the material's luminescent properties (Cwik et al., 2019).

Mechanism of Action

Safety and Hazards

Tris(tetramethylcyclopentadienyl)neodymium is classified as a hazardous substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

Tris(tetramethylcyclopentadienyl)neodymium is one of numerous organo-metallic compounds that have potential applications in areas requiring non-aqueous solubility such as solar energy and water treatment . As research progresses, new applications and technologies involving this compound may emerge .

properties

| { "Design of the Synthesis Pathway": "The synthesis of TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM can be achieved through the reaction of neodymium trichloride with three equivalents of tetramethylcyclopentadiene in the presence of a reducing agent.", "Starting Materials": [ "Neodymium trichloride", "Tetramethylcyclopentadiene", "Reducing agent (such as sodium or potassium metal)" ], "Reaction": [ "Dissolve neodymium trichloride in anhydrous tetrahydrofuran (THF)", "Add the reducing agent to the solution to form neodymium metal", "Add tetramethylcyclopentadiene to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter off any solid impurities", "Concentrate the filtrate under reduced pressure to obtain TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM as a purple solid" ] } | |

CAS RN |

164528-22-7 |

Molecular Formula |

C27H39Nd |

Molecular Weight |

507.8 g/mol |

IUPAC Name |

neodymium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |

InChI |

InChI=1S/3C9H13.Nd/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 |

InChI Key |

AKBMFVSUWKMRTD-UHFFFAOYSA-N |

SMILES |

C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Nd] |

Canonical SMILES |

CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Nd+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)

![2-Hydroxy-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1143115.png)

![Xanthylium, 6-(diethylamino)-1,2,3,4-tetrahydro-4-[(5,8,9,10-tetrahydro-6H-benzo[c]xanthen-11-yl)methylene]-, perchlorate (9CI)](/img/structure/B1143116.png)